4-[2-(Non-4-en-1-yl)-1,3-dithian-2-yl]butan-1-ol

Catalog No.
S13089604
CAS No.
918343-95-0
M.F
C17H32OS2
M. Wt
316.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-[2-(Non-4-en-1-yl)-1,3-dithian-2-yl]butan-1-ol

CAS Number

918343-95-0

Product Name

4-[2-(Non-4-en-1-yl)-1,3-dithian-2-yl]butan-1-ol

IUPAC Name

4-(2-non-4-enyl-1,3-dithian-2-yl)butan-1-ol

Molecular Formula

C17H32OS2

Molecular Weight

316.6 g/mol

InChI

InChI=1S/C17H32OS2/c1-2-3-4-5-6-7-8-12-17(13-9-10-14-18)19-15-11-16-20-17/h5-6,18H,2-4,7-16H2,1H3

InChI Key

IIVQMPYASVFEGN-UHFFFAOYSA-N

Canonical SMILES

CCCCC=CCCCC1(SCCCS1)CCCCO

4-[2-(Non-4-en-1-yl)-1,3-dithian-2-yl]butan-1-ol is a complex organic compound characterized by the presence of a butanol group and a non-4-en-1-yl moiety attached to a 1,3-dithiane ring. The structure features a hydroxyl group (-OH) indicating its classification as an alcohol. The presence of the 1,3-dithiane unit suggests potential reactivity and versatility in synthetic applications due to the unique properties of dithianes, such as their ability to participate in nucleophilic substitution reactions and serve as protecting groups in organic synthesis.

The chemical reactivity of 4-[2-(Non-4-en-1-yl)-1,3-dithian-2-yl]butan-1-ol can be attributed to its functional groups. Key reactions include:

  • Nucleophilic Substitution: The hydroxyl group can be converted into various leaving groups (e.g., halides) under acidic conditions, facilitating nucleophilic substitution reactions.
  • Deprotection Reactions: The dithiane moiety can be cleaved under oxidative conditions to yield carbonyl compounds, which are valuable intermediates in organic synthesis.
  • Cross-Coupling Reactions: The vinyl group can participate in cross-coupling reactions, such as Suzuki or Heck reactions, allowing for the formation of more complex structures.

While specific biological data on 4-[2-(Non-4-en-1-yl)-1,3-dithian-2-yl]butan-1-ol is limited, compounds containing dithiane structures have been studied for various biological activities. Dithianes have been implicated in the synthesis of biologically active natural products and may exhibit antimicrobial or anticancer properties. Further research would be necessary to elucidate the specific biological effects of this compound.

The synthesis of 4-[2-(Non-4-en-1-yl)-1,3-dithian-2-yl]butan-1-ol can be approached through several methods:

  • Dithiane Formation: Starting from a suitable carbonyl compound, dithiane derivatives can be synthesized via thioacetalization with 1,3-propanedithiol.
  • Alkylation: The non-4-en-1-yl group can be introduced through alkylation reactions involving vinyl halides and lithium or sodium bases.
  • Hydroxylation: The final step involves the introduction of the hydroxyl group, which can be achieved through reduction of a corresponding carbonyl intermediate or direct functionalization of an existing alkene.

4-[2-(Non-4-en-1-yl)-1,3-dithian-2-yl]butan-1-ol may find applications in:

  • Organic Synthesis: As an intermediate in the synthesis of more complex organic molecules.
  • Pharmaceuticals: Potential precursor for compounds with biological activity.
  • Material Science: Possible use in developing new materials due to its unique structural features.

Interaction studies involving 4-[2-(Non-4-en-1-yl)-1,3-dithian-2-yl]butan-1-ol are essential for understanding its reactivity and potential biological effects. Such studies could include:

  • Binding Affinity Assays: To determine how this compound interacts with biological targets.
  • Metabolic Studies: To assess how it is processed within biological systems and its potential toxicity.

Several compounds share structural similarities with 4-[2-(Non-4-en-1-yl)-1,3-dithian-2-yl]butan-1-ol. Here are some notable examples:

Compound NameStructureUnique Features
2-MercaptoethanolStructureSimple thiol; used in biochemistry
1,3-DithianeStructureBasic dithiane structure; versatile in organic synthesis
ButanediolStructureSimple diol; widely used as a solvent and plasticizer

Uniqueness

The uniqueness of 4-[2-(Non-4-en-1-yl)-1,3-dithian-2-yl]butan-1-ol lies in its combination of the dithiane structure with a long-chain aliphatic group and a hydroxyl functional group. This combination may confer specific reactivity patterns not found in simpler analogs like butanediol or basic dithianes.

XLogP3

5.6

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

316.18945799 g/mol

Monoisotopic Mass

316.18945799 g/mol

Heavy Atom Count

20

Dates

Modify: 2024-08-10

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